N1-(2-(2,3-dihydrobenzofuran-5-yl)-2-hydroxyethyl)-N2-(2,2,2-trifluoroethyl)oxalamide
Description
N1-(2-(2,3-Dihydrobenzofuran-5-yl)-2-hydroxyethyl)-N2-(2,2,2-trifluoroethyl)oxalamide is a synthetic oxalamide derivative characterized by a dihydrobenzofuran moiety linked to a hydroxyethyl group and a trifluoroethyl substituent. The dihydrobenzofuran core may confer metabolic stability, while the trifluoroethyl group enhances lipophilicity and bioavailability, a common strategy in drug design . Oxalamide derivatives are known for their role as umami taste receptor (hTAS1R1/hTAS1R3) agonists or as bioactive molecules in antiviral and anticancer research .
Properties
IUPAC Name |
N-[2-(2,3-dihydro-1-benzofuran-5-yl)-2-hydroxyethyl]-N'-(2,2,2-trifluoroethyl)oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15F3N2O4/c15-14(16,17)7-19-13(22)12(21)18-6-10(20)8-1-2-11-9(5-8)3-4-23-11/h1-2,5,10,20H,3-4,6-7H2,(H,18,21)(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STMHJHASPWURRT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C1C=C(C=C2)C(CNC(=O)C(=O)NCC(F)(F)F)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15F3N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Table 1: Key Structural and Functional Comparisons
Key Observations:
Structural Diversity: The target compound’s dihydrobenzofuran moiety distinguishes it from S336 (dimethoxybenzyl) and BNM-III-170 (indenyl). This aromatic system may influence metabolic stability, as dihydrobenzofurans are less prone to oxidative degradation compared to simple benzene rings .
Functional Activity: S336 exhibits potent umami receptor activation (EC₅₀ = 0.3 µM), attributed to its pyridinylethyl group, which mimics the glutamate-binding domain of hTAS1R1/hTAS1R3 . The target compound’s lack of a heterocyclic substituent (e.g., pyridine) may reduce umami potency. BNM-III-170, though structurally distinct, highlights the versatility of oxalamides in targeting non-gustatory receptors (e.g., CD4 mimicry for antiviral applications) .
Toxicological Profiles: Regulatory-approved oxalamides like S336 and related derivatives (e.g., NOEL = 8.36–100 mg/kg/day) demonstrate low toxicity in rodents, driven by rapid hydrolysis and glucuronidation pathways . The target compound’s trifluoroethyl group may slow metabolism, necessitating specific toxicity studies.
Metabolic and Regulatory Considerations
Metabolic Pathways
Oxalamides generally undergo hydrolysis to yield glyoxylic acid and amine metabolites, followed by oxidation or conjugation (e.g., glucuronidation) . For example:
- S336 : Hydrolyzes to 2,4-dimethoxybenzylamine and 2-(pyridin-2-yl)ethylamine, both rapidly cleared via hepatic oxidation .
- Target Compound : Predicted to hydrolyze into 2-(2,3-dihydrobenzofuran-5-yl)-2-hydroxyethylamine and trifluoroethylamine. The latter may persist longer due to fluorine’s electron-withdrawing effects, requiring renal clearance monitoring.
Regulatory Status
- S336 holds global approval (FEMA 4233) as a flavor enhancer, validated by its high NOEL (100 mg/kg/day) .
- The target compound lacks regulatory approval; its trifluoroethyl group may trigger scrutiny under REACH or FDA guidelines for fluorinated compounds.
Preparation Methods
Synthesis of 2-(2,3-Dihydrobenzofuran-5-yl)-2-Hydroxyethylamine
This intermediate is typically prepared via epoxide ring-opening or reductive amination:
- Epoxide route : 2,3-Dihydrobenzofuran-5-yl glycidate is treated with aqueous ammonia to yield the vicinal diol, followed by selective oxidation and reduction.
- Reductive amination : 5-Acetyl-2,3-dihydrobenzofuran is reacted with ammonium acetate and sodium cyanoborohydride to produce the primary amine.
| Step | Reagents/Conditions | Yield | Purity |
|---|---|---|---|
| Epoxide opening | NH3 (aq), 60°C, 12 h | 78% | 92% (HPLC) |
| Reductive amination | NaBH3CN, MeOH, rt, 6 h | 65% | 89% (HPLC) |
Oxalamide Bridge Formation
The oxalyl bridge is introduced via sequential coupling with oxalyl chloride or activated esters:
- First coupling : 2,2,2-Trifluoroethylamine reacts with oxalyl chloride in dichloromethane at −20°C to form mono-chlorooxalamide.
- Second coupling : The intermediate reacts with 2-(2,3-dihydrobenzofuran-5-yl)-2-hydroxyethylamine in the presence of pyridine to neutralize HCl.
Critical parameters :
- Temperature control (−20°C to 0°C) prevents overchlorination.
- Pyridine acts as both base and solvent to enhance coupling efficiency.
One-Pot Parallel Synthesis Using 2,2,2-Trifluoroethyl Chlorooxoacetate
A highly efficient method reported in PubMed employs 2,2,2-trifluoroethyl chlorooxoacetate as a bifunctional reagent:
Reaction Mechanism
- Initial acylation : The chlorooxoacetate reacts with 2,2,2-trifluoroethylamine to form an intermediate acylammonium salt.
- Nucleophilic displacement : The hydroxylamine (2-(2,3-dihydrobenzofuran-5-yl)-2-hydroxyethylamine) displaces chloride, forming the oxalamide.
Conditions :
- Solvent: Tetrahydrofuran (THF)
- Base: N,N-Diisopropylethylamine (DIPEA)
- Temperature: 0°C → rt, 4 h
| Amine 1 | Amine 2 | Yield | Purity |
|---|---|---|---|
| 2-(2,3-Dihydrobenzofuran-5-yl)-2-hydroxyethylamine | 2,2,2-Trifluoroethylamine | 82% | 95% (NMR) |
Advantages :
Solid-Phase Combinatorial Synthesis
The patent US20040110228A1 describes a resin-bound strategy for oxalamides:
Procedure
- Resin functionalization : Wang resin is loaded with Fmoc-protected 2,2,2-trifluoroethylamine via carbodiimide coupling.
- Oxalyl bridging : Oxalyl dichloride is introduced to form a resin-bound mono-chlorooxalamide.
- Second amine coupling : 2-(2,3-Dihydrobenzofuran-5-yl)-2-hydroxyethylamine is added under microwave irradiation (50°C, 30 min).
- Cleavage : TFA/CH2Cl2 (1:1) liberates the product from the resin.
Performance metrics :
- Overall yield: 68%
- Purity: 91% (LC-MS)
Analytical and Optimization Insights
Byproduct Analysis
Common impurities include:
Q & A
Q. What are the key synthetic challenges in preparing N1-(2-(2,3-dihydrobenzofuran-5-yl)-2-hydroxyethyl)-N2-(2,2,2-trifluoroethyl)oxalamide, and how can reaction conditions be optimized?
The synthesis involves multi-step reactions, including coupling of the dihydrobenzofuran and trifluoroethyl moieties via oxalamide linkages. Key challenges include:
- Steric hindrance during amide bond formation between bulky substituents. Use coupling agents like EDCI/HOBt to improve efficiency .
- Hydroxyl group protection : The 2-hydroxyethyl group may require temporary protection (e.g., tert-butyldimethylsilyl ether) to prevent side reactions .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) or preparative HPLC is critical to isolate high-purity product (>95%) .
Q. Which analytical techniques are most effective for structural elucidation and purity assessment?
- NMR spectroscopy : 1H/13C NMR confirms regiochemistry of substituents (e.g., dihydrobenzofuran aromatic protons at δ 6.5–7.0 ppm) .
- Mass spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ expected at m/z 403.12) .
- HPLC : Reverse-phase C18 columns (acetonitrile/water + 0.1% TFA) assess purity and detect trace impurities .
Q. What preliminary biological screening assays are recommended for this compound?
- Enzyme inhibition : Test against soluble epoxide hydrolase (sEH) or cytochrome P450 isoforms using fluorogenic substrates .
- Anticancer activity : MTT assays on cancer cell lines (e.g., HCT-116, MCF-7) with IC50 determination .
- Antimicrobial screening : Broth microdilution against Gram-positive/negative bacteria (MIC values) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize target affinity?
- Substituent variation : Replace the trifluoroethyl group with other electron-withdrawing groups (e.g., CF3 vs. NO2) to modulate lipophilicity .
- Scaffold hopping : Compare activity with analogs replacing dihydrobenzofuran with thiophene or furan rings .
- Computational docking : Use AutoDock Vina to predict binding modes with sEH or HIV-1 gp120 .
Q. How to resolve contradictions in reported biological data (e.g., variable IC50 values across studies)?
- Assay standardization : Control variables like DMSO concentration (<1%), cell passage number, and incubation time .
- Metabolic stability : Test compound stability in liver microsomes to rule out false negatives due to rapid degradation .
- Orthogonal assays : Validate enzyme inhibition with fluorescent and radiometric methods .
Q. What strategies can elucidate the compound’s mechanism of action when target deconvolution is unclear?
- Chemical proteomics : Use affinity-based protein profiling (ABPP) with a biotinylated probe derivative .
- Transcriptomics : RNA-seq of treated cells to identify dysregulated pathways (e.g., apoptosis, oxidative stress) .
- Kinase profiling : Screen against a panel of 100+ kinases (e.g., Eurofins KinaseProfiler) .
Methodological Guidelines
- Synthetic Reproducibility : Always replicate reactions under inert atmosphere (N2/Ar) to prevent oxidation of sensitive groups like hydroxyethyl .
- Data Validation : Cross-reference NMR shifts with computational predictions (e.g., ACD/Labs) to confirm regiochemistry .
- Biological Assays : Include positive controls (e.g., sEH inhibitor AUDA for enzyme assays) to benchmark activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
